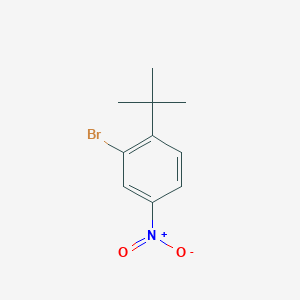

2-Bromo-1-terc-butil-4-nitrobenceno

Descripción general

Descripción

Molecular Structure Analysis The molecular structure and electronic properties of derivatives close to 2-bromo-1-tert-butyl-4-nitrobenzene, such as 2,4-dimethoxy-1,3,5-benzenetriyltris(N-tert-butyl nitroxide), have been explored. These compounds exhibit significant antiferromagnetic exchange interaction among spins placed in an isosceles triangular configuration, indicating intricate electronic interactions within their molecular framework (Fujita et al., 1996).

Chemical Reactions and Properties Reactivity studies of related compounds, such as 1-bromo-4-nitrobenzene, in ionic liquids have revealed unique reaction pathways, including a DISP type mechanism leading to the formation of nitrobenzene radical anion and bromide ions. This underscores the influence of solvent media on the reactivity of bromo-nitrobenzene compounds (Ernst et al., 2013).

Physical Properties Analysis The physical properties of bromo-nitrobenzene derivatives are largely influenced by their molecular structure. For instance, the steric hindrance introduced by tert-butyl groups in 2,4,6-tri-tert-butyl-1,3,5-triphosphabenzene affects its planarity and electronic distribution, which can be extrapolated to understand the physical properties of 2-bromo-1-tert-butyl-4-nitrobenzene derivatives (Gleiter et al., 1998).

Chemical Properties Analysis The chemical behavior of 2-bromo-1-tert-butyl-4-nitrobenzene derivatives under various conditions, such as solvent effects on lithium-bromine exchange reactions, showcases the compound's reactivity and the potential for various chemical transformations. These studies reveal how different environments can significantly affect the outcome of reactions involving bromo-nitrobenzene compounds, highlighting their versatile chemical properties (Bailey et al., 2006).

Aplicaciones Científicas De Investigación

Fotofísica

Las propiedades fotofísicas de los compuestos nitroaromáticos como el 2-Bromo-1-terc-butil-4-nitrobenceno son de interés en el estudio de las interacciones luz-materia. La investigación en esta área puede conducir al desarrollo de nuevos materiales fotoactivos para aplicaciones en la recolección de energía solar y la fotovoltaica orgánica.

Cada una de estas aplicaciones demuestra la versatilidad de This compound en la investigación científica, destacando su importancia como un compuesto multifuncional en diversos campos de la química y la ciencia de los materiales .

Safety and Hazards

The safety information available indicates that 2-Bromo-1-tert-butyl-4-nitrobenzene is a warning-level hazardous substance . The associated hazard statements are H315-H319, indicating that it causes skin irritation and serious eye irritation . The precautionary statements include P264-P280-P302+P352-P305+P351+P338-P332+P313-P337+P313-P362 .

Mecanismo De Acción

Target of Action

2-Bromo-1-tert-butyl-4-nitrobenzene is a unique organic compound with a molecular formula of C10H12BrNO2 . . It’s primarily used in organic synthesis reactions as a substrate and intermediate .

Mode of Action

Brominated compounds like this one are known to undergo reactions such as lithium-bromide exchange reactions .

Biochemical Pathways

Brominated compounds are known to participate in various organic reactions, potentially affecting a wide range of biochemical pathways .

Pharmacokinetics

The compound’s physical properties, such as its density (1401g/cm3) and boiling point (298ºC at 760 mmHg) , may influence its pharmacokinetic behavior.

Result of Action

As an organic compound used in synthesis reactions, its primary role is likely to contribute to the formation of other compounds .

Action Environment

The action of 2-Bromo-1-tert-butyl-4-nitrobenzene can be influenced by various environmental factors. For instance, temperature and pressure conditions can affect the course of reactions involving this compound . Additionally, safety precautions should be taken to avoid direct contact with skin, eyes, and mucous membranes, and to prevent environmental contamination .

Propiedades

IUPAC Name |

2-bromo-1-tert-butyl-4-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12BrNO2/c1-10(2,3)8-5-4-7(12(13)14)6-9(8)11/h4-6H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VIXSTSCFPDRETO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=C(C=C(C=C1)[N+](=O)[O-])Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10285861 | |

| Record name | 2-bromo-1-tert-butyl-4-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10285861 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

6310-17-4 | |

| Record name | 6310-17-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=43034 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-bromo-1-tert-butyl-4-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10285861 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

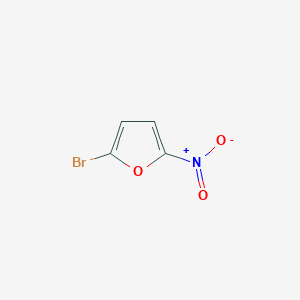

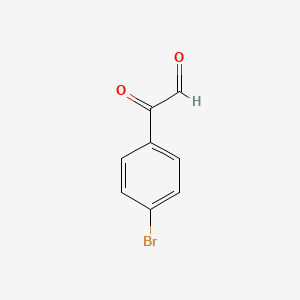

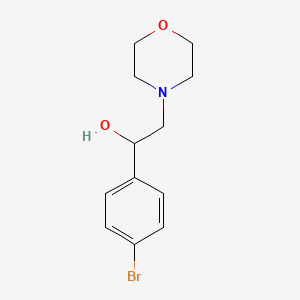

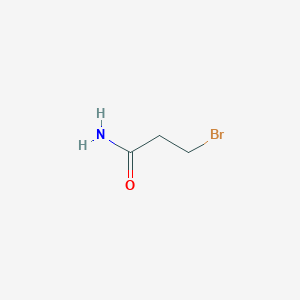

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[2-(Pyridin-2-yl)ethyl]aniline](/img/structure/B1267528.png)

![3-[(Ethoxycarbonyl)amino]propanoic acid](/img/structure/B1267530.png)